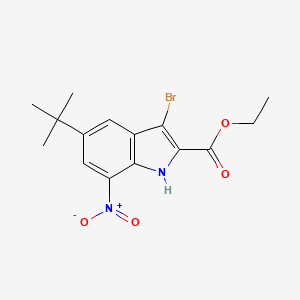

ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

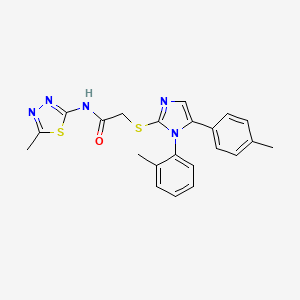

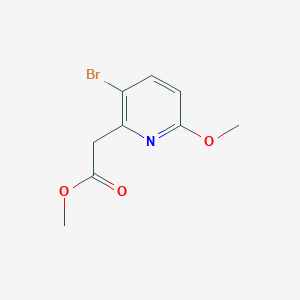

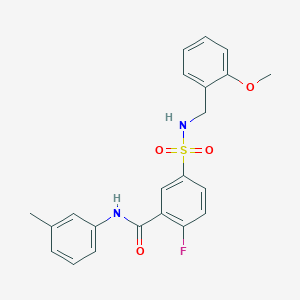

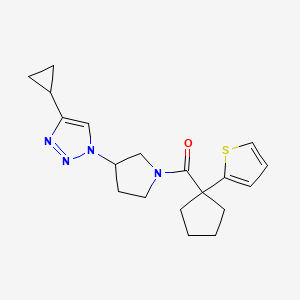

The compound “ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 3rd position, a tert-butyl group at the 5th position, and a nitro group at the 7th position of the indole ring. The 2-carboxylate indicates an ester functional group with ethyl as the alkyl group .

Molecular Structure Analysis

The molecular structure would be based on the indole backbone, with the various substituents attached at the specified positions. The presence of the nitro, bromo, and ester groups would significantly affect the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The bromine atom could be replaced via nucleophilic substitution reactions. The nitro group could be reduced to an amine. The ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the polar nitro and ester groups could enhance solubility in polar solvents .Applications De Recherche Scientifique

Toxicokinetics and Metabolism

Toxicokinetics of ETBE : Ethyl tert-butyl ether (ETBE) is researched for its potential replacement of methyl tert-butyl ether (MTBE) in unleaded gasoline. Studies have explored the uptake, disposition, and metabolism of ETBE in humans, noting its kinetics in blood and urine and suggesting that tert-butyl alcohol (TBA) might be a more suitable biomarker for ETBE exposure than the parent ether itself (Nihlen, Löf, & Johanson, 1998).

Acute Effects of ETBE Exposure : Another study on ETBE aimed to evaluate its acute effects on humans after short-term exposure. The research found that exposure to ETBE vapor could lead to increased solvent smell perception, discomfort in throat and airways, nasal swelling, and a slight impairment in pulmonary function at certain exposure levels (Nihlen, Löf, & Johanson, 1998).

Metabolism and Disposition of Specific Compounds : Research on the metabolism and disposition of compounds similar to ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate, like a specific GABA receptor partial agonist, highlights the complexity of biotransformation processes in humans, involving various metabolic pathways and enzyme-mediated reactions (Shaffer et al., 2008).

Other Related Findings

Effects of Indole Compounds : A study on indole-3-carbinol, a dietary compound found in cruciferous vegetables, demonstrated its potential in modifying carcinogen metabolism, suggesting that dietary components might influence the metabolism of certain compounds, which could be relevant for understanding the behavior of complex molecules like ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate (Taioli et al., 1997).

Urinary Biomarkers of Exposure : A study on urinary benzene, toluene, ethylbenzene, and other compounds as biomarkers of exposure to environmental pollutants demonstrates the importance of biomonitoring in assessing exposure to various chemicals. Such methodologies might be relevant for studying the exposure and effects of ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate as well (Fustinoni et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-bromo-5-tert-butyl-7-nitro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4/c1-5-22-14(19)13-11(16)9-6-8(15(2,3)4)7-10(18(20)21)12(9)17-13/h6-7,17H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKROJHATQDHEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C(C)(C)C)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402347.png)

![Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate](/img/structure/B2402351.png)

![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2402352.png)

![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2402358.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)